Ro 11-2616 is an impurity of Ornidazole, which is a 6-nitroimidazole derivative with antiprotozoal and antibacterial properties against anaerobic bacteria.
Synthesis Analysis
Although the provided literature does not describe a specific synthesis method for 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propane-1,2-diol itself, several publications describe the synthesis of related compounds that could provide insights into potential synthetic routes. For example, the synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole and 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazole, which share the same core structure, is described in one of the provided papers. []
Compound Description: This compound features a 2-methyl-5-nitro-1H-imidazole group connected to a benzoic acid moiety via a propan-2-yloxycarbonyl linker, with a chlorine atom substituted on the propane linker. The paper focuses on its crystal structure, highlighting the dihedral angles between imidazole and benzene rings and intermolecular hydrogen bonding patterns. []
Compound Description: This compound is a building block used in the synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole. It possesses a 2-methyl-5-nitro-1H-imidazole moiety with a 3-chloropropyl substituent. []
Compound Description: This compound serves as another building block used in the synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazole. It features a 2-methyl-5-nitro-1H-imidazole with a 4-bromobutyl substituent. []
Compound Description: This compound, also known as MK-0436, is an antiprotozoal drug with demonstrated antibacterial activity. [] It contains a 1-methyl-5-nitro-1H-imidazole group attached to a hexahydrobenzisoxazole ring. Studies have focused on identifying its urinary metabolites in dogs and rats, primarily involving mono- and di-hydroxy-substituted species on the hexahydrobenzisoxazole ring. [, , , ]
Compound Description: This compound is a technetium-99m labeled derivative used for hypoxia imaging, particularly in diagnosing and evaluating radiotherapy efficacy in non-small cell lung cancer. [] It consists of a 2-methyl-5-nitro-1H-imidazole group linked to a dihydrogen phosphate moiety via an ethyl bridge. []
Compound Description: This compound incorporates a 2-methyl-5-nitro-1H-imidazole group connected to a 3-bromobenzoate moiety through an ethyl linker. [] The paper primarily focuses on its crystal structure, examining the dihedral angle between the imidazole and benzene rings and the intermolecular C—H⋯O contacts in the crystal lattice. []
Compound Description: This compound is characterized by a 2-methyl-5-nitro-1H-imidazole group linked to an N-methylcarbamate group via an ethyl bridge. [] The study delves into its crystal structure, highlighting the dihedral angle between the methylcarbamoyloxymethyl group and the imidazole ring and the intermolecular hydrogen bonds contributing to crystal packing. []
Compound Description: This compound features a 2-methyl-5-nitro-1H-imidazole unit connected to a 2-nitrobenzoate group through an ethyl linker. [] The research focuses on its crystal structure, highlighting the dihedral angle between the nitrobenzene and imidazole rings and the intermolecular interactions, including C—H⋯O, C—H⋯N, and π–π stacking interactions. []
Compound Description: This compound is a novel 18F-labeled 2-nitroimidazole derivative developed for PET imaging of hypoxic tumors. [] It features a 2-nitroimidazole group linked to a 1,2,3-triazole ring, further substituted with a fluoropropanol chain. []
Compound Description: This compound is a key intermediate in the synthesis of a series of 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone derivatives. It contains a 2-methyl-4-nitro-1H-imidazole moiety with a 3-chloropropan-2-one substituent. []
Compound Description: Go 10213 is a compound labelled with carbon-14 for pharmacokinetic and metabolism studies. [] It features a 1-methyl-5-nitro-1H-imidazol-2-yl group attached to an imidazolidinone ring, which is further substituted with a methanesulfonyl group. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Itarnafloxin is a phenoxazine. Quarfloxin is a fluoroquinolone derivative with antineoplastic activity. Quarfloxin disrupts the interaction between the nucleolin protein and a G-quadruplex DNA structure in the ribosomal DNA (rDNA) template, a critical interaction for rRNA biogenesis that is overexpressed in cancer cells; disruption of this G-quadruplex DNA:protein interaction in aberrant rRNA biogenesis may result in the inhibition of ribosome synthesis and tumor cell apoptosis.
Quassin is a triterpenoid. 2,12-Dimethoxypicrasa-2,12-diene-1,11,16-trione is a natural product found in Quassia amara, Quassia africana, and other organisms with data available.
Quazinone is a selective inhibitor of phosphodiesterase 3 (PDE3) with positive inotropic and vasodilating properties. It induces relaxation of precontracted isolated human cavernous smooth muscle (IC50 = 4.2 μM). Quazinone (10-300 μg/kg) increases myocardial contractile force in anesthetized open-chest dogs in a dose-dependent manner, as well as decreases systolic and diastolic blood pressure. It also inhibits DNA synthesis induced by the PDGF isoform PDGF-BB in bovine coronary artery smooth muscle cells in a concentration-dependent manner. Quazinone, is a phosphodiesterase 3 (PDE3) inhibitor and novel cardiotonic agent with vasodilating properties.
Quazepam is a benzodiazepine. Quazepam is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance. Quazepam is a trifluoroethyl benzodiazepine derivative. It was first approved in the US in 1985 and is used as a hypnotic for the treatment of insomnia. It appears to be unique amongst other benzodiazepine derivatives in its relatively high affinity for sleep-promoting α1 subunit-containing GABAA receptors and low affinity for other receptors. Quazepam is a Benzodiazepine. Quazepam is an orally available benzodiazepine used to treat insomnia. As with most benzodiazepines, quazepam has not been associated with serum aminotransferase or alkaline phosphatase elevations during therapy, and clinically apparent liver injury from quazepam has not been reported and must be very rare, if it occurs at all. Quazepam is a synthetic benzodiazepine derivative with anxiolytic, sedative and hypnotic properties. Quazepam and its major metabolite 2-oxoquazepam potentiate gamma-aminobutyric acid (GABA) activity by binding to the benzodiazepine-1 recognition site (BZ-1) within the GABA-A receptor, located in the limbic, neocortical and mesencephalic reticular system. This increases the frequency of GABA-activated chloride channel opening events, allowing the flow of chloride ions into the neuron leading to membrane hyperpolarization and decreased neuronal excitability. Quazepam can cause developmental toxicity according to state or federal government labeling requirements. Quazepam is only found in individuals that have used or taken this drug. It is a drug which is a benzodiazepine derivative. It induces impairment of motor function and has hypnotic properties. Quazepam is used to treat insomnia.Benzodiazepines bind nonspecifically to benzodiazepine receptors, which affects muscle relaxation, anticonvulsant activity, motor coordination, and memory. As benzodiazepine receptors are thought to be coupled to gamma-aminobutyric acid-A (GABAA) receptors, this enhances the effects of GABA by increasing GABA affinity for the GABA receptor. Binding of the inhibitory neurotransmitter GABA to the site opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell.